molecular formula C9H21O5P B14385527 Diethyl (2-ethoxy-1-hydroxypropan-2-yl)phosphonate CAS No. 89964-95-4

Diethyl (2-ethoxy-1-hydroxypropan-2-yl)phosphonate

Cat. No.: B14385527
CAS No.: 89964-95-4
M. Wt: 240.23 g/mol
InChI Key: JHVYFIMZJCWAII-UHFFFAOYSA-N
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Description

Diethyl (2-ethoxy-1-hydroxypropan-2-yl)phosphonate is an organophosphorus compound with the molecular formula C8H19O5P. This compound is of interest due to its potential applications in various fields such as organic synthesis, medicinal chemistry, and industrial processes. Its structure features a phosphonate group, which is known for its stability and reactivity, making it a valuable building block in chemical synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

Diethyl (2-ethoxy-1-hydroxypropan-2-yl)phosphonate can be synthesized through several methods. One common approach involves the Michaelis-Arbuzov reaction, where a trialkyl phosphite reacts with an alkyl halide. For this compound, the reaction typically involves diethyl phosphite and 2-ethoxy-1-hydroxypropane under controlled conditions .

Industrial Production Methods

Industrial production of this compound often employs large-scale reactors where the Michaelis-Arbuzov reaction is carried out. The reaction conditions are optimized to ensure high yield and purity, with careful control of temperature, pressure, and reagent concentrations .

Chemical Reactions Analysis

Types of Reactions

Diethyl (2-ethoxy-1-hydroxypropan-2-yl)phosphonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various phosphonate esters, phosphonic acids, and phosphine derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Diethyl (2-ethoxy-1-hydroxypropan-2-yl)phosphonate has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.

    Biology: This compound is studied for its potential as a biochemical probe and its interactions with biological molecules.

    Medicine: Research is ongoing into its potential use in drug development, particularly as a precursor for antiviral and anticancer agents.

    Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals

Mechanism of Action

The mechanism by which diethyl (2-ethoxy-1-hydroxypropan-2-yl)phosphonate exerts its effects involves its ability to form stable phosphonate esters. These esters can interact with various molecular targets, including enzymes and receptors, by mimicking the structure of natural substrates. This interaction can inhibit or modify the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • Diethyl phosphonate
  • Methyl phosphonate
  • Ethyl phosphonate
  • Diethyl (methylthiomethyl)phosphonate

Uniqueness

Diethyl (2-ethoxy-1-hydroxypropan-2-yl)phosphonate is unique due to its specific structure, which includes an ethoxy and hydroxy group on the propyl chain. This structure provides distinct reactivity and stability compared to other phosphonates, making it particularly useful in certain synthetic and industrial applications .

Properties

CAS No.

89964-95-4

Molecular Formula

C9H21O5P

Molecular Weight

240.23 g/mol

IUPAC Name

2-diethoxyphosphoryl-2-ethoxypropan-1-ol

InChI

InChI=1S/C9H21O5P/c1-5-12-9(4,8-10)15(11,13-6-2)14-7-3/h10H,5-8H2,1-4H3

InChI Key

JHVYFIMZJCWAII-UHFFFAOYSA-N

Canonical SMILES

CCOC(C)(CO)P(=O)(OCC)OCC

Origin of Product

United States

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